molecular formula C6H8Cl2O4 B1266265 1,2-Bis(chloroacetoxy)ethane CAS No. 6941-69-1

1,2-Bis(chloroacetoxy)ethane

Cat. No. B1266265
CAS RN: 6941-69-1
M. Wt: 215.03 g/mol
InChI Key: HIIBHBNRMVLLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A relevant synthesis method for derivatives related to 1,2-Bis(chloroacetoxy)ethane involves the synthesis of 1,2-bis(dimethylphosphino)ethane among others through a procedure that allows the halide to react with the appropriate Grignard reagent to produce the required tetraalkyldiphosphine. This method showcases the versatility of ethane derivatives in synthetic chemistry (Burt et al., 1979).

Scientific Research Applications

Extraction of Lead(II)

1,2-Bis(chloroacetoxy)ethane derivatives have been used in the selective extraction of lead(II) ions. This application is significant due to the toxic nature of lead and the necessity for its removal from environments and materials. The efficiency of these derivatives in lead(II) extraction is influenced by their molecular structure, which can be tailored for enhanced selectivity and effectiveness (Hayashita et al., 1999).

Characterization of Aldehydes

In a unique application, 1,2-Bis(chloroacetoxy)ethane derivatives have been found to be effective reagents for the characterization of aldehydes. This is crucial in chemical analysis and synthesis where precise identification of compounds is required (Tu, 1961).

Structural Studies

The molecular structure and conformations of 1,2-Bis(chloroacetoxy)ethane derivatives have been a subject of study, as these properties are critical in understanding their reactivity and potential applications in various fields, including materials science (Paraskevopoulos et al., 2007).

Synthesis of Metal Complexes

These compounds have been utilized in the synthesis of metal complexes, including those of cobalt, copper, and nickel. Such complexes have potential applications in catalysis, material science, and as precursors for further chemical syntheses (Temel et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-(2-chloroacetyl)oxyethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIBHBNRMVLLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCl)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56867-89-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroacetyl)-ω-[(2-chloroacetyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56867-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90219568
Record name Ethylene bis(chloroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(chloroacetoxy)ethane

CAS RN

6941-69-1
Record name Acetic acid, 2-chloro-, 1,1′-(1,2-ethanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6941-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(chloroacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6941-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene bis(chloroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(chloroacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Bis(chloroacetoxy)ethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL3X9YZW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2 liter, 4 necked round bottom flask equipped with a mechanical stirrer, a solution of ethylene glycol (100 grams, 1.611 moles), chloroacetic acid (385 grams, 4.031 moles) and para toluenesulphonic acid (1 gram) in toluene (750 ml), was refluxed for 8 hours using a Dean-Stark apparatus. It was then cooled to room temperature. The toluene layer was washed with water (2×300 ml), 5% sodium bicarbonate solution (3×500 ml) and again with water (2×300 ml), dried over sodium sulfate, and distilled to provide crude 1, which was purified by high vacuum distillation to provide pure 1 (242 grams, 69.8%), which slowly crystallized to white crystals. m.p: 44° C., 1H NMR (CDCl3) δ 4.16 (s, 2H, CH2), 4.85 (s, 2H, CH2)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Yield
69.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(chloroacetoxy)ethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Bis(chloroacetoxy)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(chloroacetoxy)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(chloroacetoxy)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(chloroacetoxy)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(chloroacetoxy)ethane

Citations

For This Compound
8
Citations
Z Gao, S Tai, Q Zhang, Y Zhao, B Lü, Y Ge… - … University Journal of …, 2008 - Springer
The synthesis and surface activity of gemini surfactants with ester bond as spacer are described. Their critical micelle concentrations (CMC) are much lower than that of conventional …
Number of citations: 48 link.springer.com
T Kumchoo, V Promarak, T Sudyoadsuk… - Chemistry–An Asian …, 2010 - academia.edu
The use of p-conjugated organic compounds as electroluminescent materials in diode devices was pioneered by van Slyke and co-workers over two decades ago.[1] Since then, the …
Number of citations: 39 www.academia.edu
S Kumar, K Parikh - J Appl Solut Chem Model, 2012 - academia.edu
Association behavior of a gemini surfactant, N, N'-(ethane-1, 2-diylbis (oxy)) bis (2-oxoethane-2, 1-diyl)) bis (N, N-dimethylhexadecan-1-aminium) chloride, has been studied …
Number of citations: 39 www.academia.edu
I Aiad, E Khalil, A Ahmed, A Abd-Elaal - Egyptian Journal of …, 2021 - journals.ekb.eg
Gemini cationic surfactant is a promising generation of surfactants characterized by their unique surface properties and biological activities. Herein, a series of three Gemini cationic …
Number of citations: 2 journals.ekb.eg
AA Abd-Elaal - 2021 - ejchem.journals.ekb.eg
Gemini cationic surfactant is a promising generation of surfactants characterized by their unique surface properties and biological activities. Herein, a series of three Gemini cationic …
Number of citations: 2 ejchem.journals.ekb.eg
Z Maeno, K Midogochi, T Mitsudome, T Mizugaki… - Tetrahedron …, 2018 - Elsevier
A convenient and sustainable method for the synthesis of glycol diesters was developed through the depolymerization of polyethylene glycols (PEGs) with carboxylic acids using proton-…
Number of citations: 3 www.sciencedirect.com
S Farah - Antimicrobial Materials for Biomedical Applications, 2019 - books.google.com
Biomedical implants are subject to infection and failure attributed to microbial accumulation and contamination on their surfaces. The surfaces act as reservoirs of microbes, which can in …
Number of citations: 4 books.google.com
NM El-Basiony, MH Sliem, AA Abd-Elaal… - Zeitschrift für …, 2023 - degruyter.com
Despite corrosion being an inevitable process, researchers strive to control corrosion. In this study, our goal was to prepare two amido Gemini cationic surfactants, LAPG and MAPG, …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.